Ethyl 3,5-dihydroxybenzoate is a dihydroxybenzoic acid derivative. It is a white crystalline solid at room temperature. [] While it has been identified as a component in natural sources like Korean Black Raspberry wine, [] its primary role in scientific research appears to be as a chemical intermediate for synthesizing various organic compounds. [, ]
Ethyl 3,5-dihydroxybenzoate has demonstrated potential in the treatment of fibrotic diseases due to its ability to selectively reduce procollagen production in fibroblast cultures. This reduction is achieved by inhibiting the post-translational synthesis of 4-hydroxyproline, which is a key step in collagen formation. The compound's effectiveness in both normal and keloid fibroblast cultures highlights its potential for clinical application in managing fibrotic conditions1.
In the field of oncology, ethyl 3,5-dihydroxybenzoate has shown cytotoxic effects on esophageal squamous cell carcinoma cells. By inducing autophagy and apoptosis through the up-regulation of specific genes, the compound presents a novel approach to cancer therapy. The ability to trigger cell death pathways in cancer cells positions ethyl 3,5-dihydroxybenzoate as a promising candidate for further research and development in anticancer treatments2.
The radiomodifying action of ethyl 3,5-dihydroxybenzoate is another area of interest. The compound's ability to cross the blood-brain barrier and its presence in brain tissue post-irradiation indicate its potential as a radioprotective agent. Its impact on NF-kB activity and the maintenance of liver and kidney function post-irradiation further support its application in mitigating radiation injury, which could be valuable in both medical treatments and protection against radiation exposure3.
Ethyl 3,5-dihydroxybenzoate has been shown to inhibit the activity of prolyl 4-hydroxylase, an enzyme crucial for the synthesis of 4-hydroxyproline during the biosynthesis of procollagen1. This inhibition leads to a marked reduction in collagen synthesis in fibroblast cultures, which does not affect cell viability, proliferation, or the synthesis of noncollagenous proteins. The compound's selective action on procollagen production suggests its potential as a treatment for fibrotic diseases1.
In cancer research, ethyl 3,5-dihydroxybenzoate has been found to induce cell autophagy and apoptosis in esophageal squamous cell carcinoma cells. The compound causes S phase accumulation, loss of mitochondrial membrane permeabilization, and caspase-dependent apoptosis. It up-regulates genes such as NDRG1 and BNIP3, which are involved in cell cycle regulation and cellular metabolism, leading to autophagy and apoptosis2.
Furthermore, ethyl 3,5-dihydroxybenzoate has been studied for its radiomodifying properties. It exhibits radioprotective and pharmacological activity, potentially through free radical neutralization. The compound has been shown to inhibit NF-kB expression and maintain normal levels of liver and kidney function markers post-irradiation, suggesting its use as a radiomodifying agent3.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: